molecular formula C9H10F2N4S B6645262 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine

2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine

Cat. No.: B6645262
M. Wt: 244.27 g/mol
InChI Key: CHZQITRLUROPQZ-UHFFFAOYSA-N
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Description

2,2-difluoro-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups onto the thieno[2,3-d]pyrimidine core .

Scientific Research Applications

2,2-difluoro-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N4S/c10-9(11,3-12)4-13-7-6-1-2-16-8(6)15-5-14-7/h1-2,5H,3-4,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZQITRLUROPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)NCC(CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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